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molecular formula C8H17NO3 B2368106 Tert-butyl 2-[(2-hydroxyethyl)amino]acetate CAS No. 57561-39-4; 66937-71-1

Tert-butyl 2-[(2-hydroxyethyl)amino]acetate

Cat. No. B2368106
M. Wt: 175.228
InChI Key: JXBSKIRFSUEEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05623049

Procedure details

The compound is prepared, in analogy with Example 1, from ethanolamine (18.33 g; 0.3 mol) and tert-butyl bromoacetate 58.6 g; 0.3 mol) in the presence of triethylamine (30.7 g; 0.3 mol) in anhydrous N,N-dimethylformamide (300 ml). The crude product is purified by chromatography on silica gel (eluent: chloroform/methanol, 16:1). Yield: 33.65 g (64%).
Quantity
18.33 g
Type
reactant
Reaction Step One
Quantity
58.6 g
Type
reactant
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].Br[CH2:6][C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8].C(N(CC)CC)C>CN(C)C=O>[C:10]([O:9][C:7](=[O:8])[CH2:6][NH:4][CH2:3][CH2:1][OH:2])([CH3:13])([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
18.33 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
58.6 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Step Two
Name
Quantity
30.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography on silica gel (eluent: chloroform/methanol, 16:1)

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(CNCCO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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